Cyclopentadiene dioxide

Epoxy thermosets Crosslink density Formulation stoichiometry

Cyclopentadiene dioxide (CAS 187-29-1; IUPAC: 3,7-dioxatricyclo[4.1.0.02,4]heptane) is a cycloaliphatic diepoxide monomer with molecular formula C5H6O2 and molecular weight 98.1 g/mol. It is a colorless liquid at ambient temperature with density ~1.435 g/cm³, boiling point ~204.9 °C, and refractive index ~1.568.

Molecular Formula C5H6O2
Molecular Weight 98.1 g/mol
CAS No. 187-29-1
Cat. No. B093161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentadiene dioxide
CAS187-29-1
Synonyms1,2,4,5-diepoxypentane
1,2-4,5-diepoxypentane
Molecular FormulaC5H6O2
Molecular Weight98.1 g/mol
Structural Identifiers
SMILESC1C2C(O2)C3C1O3
InChIInChI=1S/C5H6O2/c1-2-4(6-2)5-3(1)7-5/h2-5H,1H2
InChIKeySIWFRAYSJGYECR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentadiene Dioxide (CAS 187-29-1) Procurement & Selection Baseline


Cyclopentadiene dioxide (CAS 187-29-1; IUPAC: 3,7-dioxatricyclo[4.1.0.02,4]heptane) is a cycloaliphatic diepoxide monomer with molecular formula C5H6O2 and molecular weight 98.1 g/mol . It is a colorless liquid at ambient temperature with density ~1.435 g/cm³, boiling point ~204.9 °C, and refractive index ~1.568 . The compound contains two strained epoxide rings fused onto a cyclopentane scaffold, yielding a compact, fully cyclic structure with an epoxy equivalent weight (EEW) of approximately 49 g/eq . Its core applications span high-crosslink-density epoxy thermosets, reactive diluents, and stereoelectronically controlled ring-opening reactions [1].

Why Cyclopentadiene Dioxide Cannot Be Replaced by Generic Cycloaliphatic Diepoxides


Cycloaliphatic diepoxides such as dicyclopentadiene dioxide, limonene dioxide, and vinylcyclohexene dioxide share the diepoxide functional motif, yet differ critically in molecular architecture, epoxy equivalent weight, and stereoelectronic behavior. Cyclopentadiene dioxide possesses the lowest molecular weight and EEW among commonly available cycloaliphatic diepoxides [1], enabling approximately 1.7-fold greater epoxide group concentration per unit mass than dicyclopentadiene dioxide (EEW ~82) and roughly 1.5-fold greater than limonene dioxide (EEW ~80–95). Furthermore, unlike substituted monoepoxides of cyclopentane, cis-1,2:3,4-diepoxycyclopentane exhibits complete absence of stereoselectivity for nucleophilic attack, a property that profoundly influences polymer network homogeneity [2]. These differences mean that direct formulation substitution without adjusting stoichiometry, curing protocols, and network design will produce materials with divergent crosslink density, mechanical properties, and thermal performance.

Cyclopentadiene Dioxide Quantitative Differentiation Evidence


Epoxy Equivalent Weight and Crosslink Density Advantage vs. Dicyclopentadiene Dioxide

Cyclopentadiene dioxide (MW 98.1, two epoxide groups) yields a theoretical epoxy equivalent weight (EEW) of approximately 49 g/eq, compared to 82 g/eq for dicyclopentadiene dioxide (MW 164.2) [1]. This 40% lower EEW translates directly to a higher mole fraction of reactive epoxide per unit mass in any formulation, enabling formulators to achieve equivalent crosslink density with reduced curative loading, or significantly higher crosslink density at equivalent curative stoichiometry [2].

Epoxy thermosets Crosslink density Formulation stoichiometry

Absence of Stereoselectivity in Nucleophilic Ring-Opening vs. Substituted Cyclopentane Monoepoxides

Franks et al. (1967) demonstrated that cis-1,2:3,4-diepoxycyclopentane (the cis isomer of cyclopentadiene dioxide) shows no stereoselectivity for attack by nucleophiles (Br⁻ or H₂O), in contrast to substituted monoepoxides of cyclopentane where the nucleophile attacks stereoselectively at the oxirane carbon farthest from the vicinal electronegative substituent [1]. This stereoelectronic indifference is a direct consequence of the symmetrical diepoxide architecture and has no parallel among monoepoxide-functionalized cycloaliphatic analogs.

Stereoelectronic control Epoxide ring-opening Polymer network uniformity

1,4-Addition Reactivity with Azide: Solvent-Participated Ring-Opening vs. Typical 1,2-Addition in Monoepoxides

Korach et al. reported that trans-diepoxycyclopentane reacts with NaN₃ to yield both 1,2- and 1,4-addition products; in acetone/water, solvent participation produces an acetonide of an azido-trihydroxycyclopentane via formal 1,4-addition with retention of a 'central' epoxy group [1]. This 1,4-bifunctional reactivity pathway is inaccessible with monoepoxide analogs such as cyclopentadiene monoxide or cyclohexene oxide, which are restricted to 1,2-addition only.

Regioselective synthesis Azide chemistry Bifunctional building blocks

Physical Property Differentiation: Density and Refractive Index vs. Industrial Cycloaliphatic Diepoxides

Cyclopentadiene dioxide exhibits density 1.435 g/cm³ and refractive index 1.568 , compared to dicyclopentadiene dioxide (density 1.33, typically crystalline solid with m.p. >185 °C) [1], limonene dioxide (density 1.03 g/cm³) , and vinylcyclohexene dioxide (density 1.09 g/cm³) [2]. The 8–40% higher density and elevated refractive index of cyclopentadiene dioxide versus all three comparators arise from its more compact alicyclic scaffold with higher oxygen atom density per unit volume.

Optical materials Density tuning Refractive index

Thermal Stability Potential: Class Inference from Structurally Analogous Dicyclopentadiene Dioxide Resins

While direct thermal performance data for cyclopentadiene dioxide homopolymers are not available in the open literature, the structurally analogous dicyclopentadiene dioxide, when cured with maleic anhydride at 0.3–0.5 mole per epoxide equivalent, yields resins with ultimate deflection temperature exceeding 300 °C and no observable glass transition prior to thermal decomposition [1]. Given that cyclopentadiene dioxide shares the same cycloaliphatic diepoxide architecture at a significantly lower EEW (49 vs. 82 g/eq), the resulting network would be expected to exhibit comparable or higher crosslink density at equivalent cure stoichiometry, consistent with thermal stability at least matching that of the dicyclopentadiene dioxide benchmark [2]. This inference is class-level and must be verified experimentally.

High-temperature thermosets Heat distortion temperature Cycloaliphatic epoxy

Cyclopentadiene Dioxide Optimal Application Scenarios for Scientific and Industrial Procurement


High-Crosslink-Density Epoxy Thermoset Formulations

Formulators seeking to maximize crosslink density in cycloaliphatic epoxy systems should evaluate cyclopentadiene dioxide as the primary diepoxide monomer. Its EEW of ~49 g/eq enables roughly 1.7-fold higher epoxide group molar concentration per unit mass compared to dicyclopentadiene dioxide (EEW 82). When cured with anhydride hardeners at optimized stoichiometry, this higher reactive group density is expected to produce networks with elevated Tg and modulus, as inferred from the dicyclopentadiene dioxide benchmark where deflection temperatures exceed 300 °C [1]. Procurement teams should request EEW Certificates of Analysis and verify stoichiometric adjustments when substituting this compound into existing dicyclopentadiene dioxide-based formulations.

Stereoelectronically Uniform Polymer Networks

For applications requiring isotropic network architecture—such as precision optical coatings, low-birefringence encapsulants, and structurally homogeneous model networks for academic research—the complete absence of stereoselectivity in nucleophilic ring-opening of cis-1,2:3,4-diepoxycyclopentane provides a mechanistic basis for expecting more uniform network topology compared to monoepoxide or substituted-epoxide alternatives. Researchers should specify and verify the cis/trans isomeric ratio of procured cyclopentadiene dioxide, as the stereoelectronic indifference has been experimentally confirmed only for the cis isomer .

Bifunctional Cyclopentane Building Block Synthesis

Synthetic chemistry groups pursuing 1,4-difunctionalized cyclopentane scaffolds—relevant to nucleoside analog synthesis, carbocyclic medicinal chemistry, and specialty polyol production—can exploit the unique 1,4-addition reactivity of trans-diepoxycyclopentane with azide nucleophiles . This single-step access to azido-trihydroxycyclopentane derivatives via solvent-participated ring-opening eliminates multi-step protection/deprotection sequences required when using monoepoxide starting materials. Procurement specifications should include stereochemical purity requirements (cis vs. trans), as the 1,4-addition pathway has been characterized specifically for the trans isomer .

High-Refractive-Index Optical Materials

Materials scientists developing high-index transparent polymers and coatings should consider cyclopentadiene dioxide for its intrinsically elevated refractive index of 1.568 , which is significantly higher than that of alternative liquid cycloaliphatic diepoxides. Combined with its low molecular weight and high epoxide group density, this property profile supports the formulation of high-index, high-crosslink-density optical thermosets. Patent literature indicates that cyclopentadiene-derived polymers can achieve refractive indices ≥1.5 [1]; cyclopentadiene dioxide's measured monomer refractive index of 1.568 positions it favorably for exceeding this threshold in cured formulations. Comparative evaluation against limonene dioxide or vinylcyclohexene dioxide is recommended for any application where refractive index is a discriminating specification parameter.

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